molecular formula C17H21N B14211862 N-Benzyl-N-(penta-2,4-dien-1-yl)penta-2,4-dien-1-amine CAS No. 831170-66-2

N-Benzyl-N-(penta-2,4-dien-1-yl)penta-2,4-dien-1-amine

Katalognummer: B14211862
CAS-Nummer: 831170-66-2
Molekulargewicht: 239.35 g/mol
InChI-Schlüssel: OIUXHJDVDBBPNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-N-(penta-2,4-dien-1-yl)penta-2,4-dien-1-amine is an organic compound characterized by the presence of benzyl and penta-2,4-dien-1-yl groups attached to an amine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(penta-2,4-dien-1-yl)penta-2,4-dien-1-amine typically involves the reaction of benzylamine with penta-2,4-dien-1-yl halides under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation or chromatography are employed to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzyl-N-(penta-2,4-dien-1-yl)penta-2,4-dien-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or penta-2,4-dien-1-yl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Saturated amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-Benzyl-N-(penta-2,4-dien-1-yl)penta-2,4-dien-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-Benzyl-N-(penta-2,4-dien-1-yl)penta-2,4-dien-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Benzyl-N-(prop-2-yn-1-yl)penta-2,4-dien-1-amine
  • N-Benzyl-N-(penta-2,4-diyn-1-yl)penta-2,4-dien-1-amine

Uniqueness

N-Benzyl-N-(penta-2,4-dien-1-yl)penta-2,4-dien-1-amine is unique due to its specific combination of benzyl and penta-2,4-dien-1-yl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

831170-66-2

Molekularformel

C17H21N

Molekulargewicht

239.35 g/mol

IUPAC-Name

N-benzyl-N-penta-2,4-dienylpenta-2,4-dien-1-amine

InChI

InChI=1S/C17H21N/c1-3-5-10-14-18(15-11-6-4-2)16-17-12-8-7-9-13-17/h3-13H,1-2,14-16H2

InChI-Schlüssel

OIUXHJDVDBBPNF-UHFFFAOYSA-N

Kanonische SMILES

C=CC=CCN(CC=CC=C)CC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.